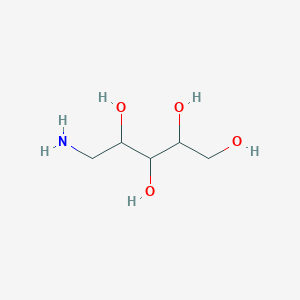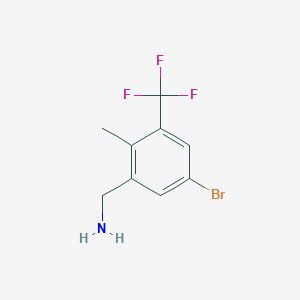
5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine: is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine typically involves the bromination of 2-methyl-3-(trifluoromethyl)benzylamine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the reaction mixture is irradiated with UV light to initiate the radical formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methyl-3-(trifluoromethyl)benzylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 2-Methyl-3-(trifluoromethyl)benzylamine.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: The compound’s derivatives have potential therapeutic applications. For instance, they can be explored for their antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at the para position.
3-(Trifluoromethyl)benzylamine: Lacks the bromine substituent.
5-Bromo-2-methylbenzylamine: Lacks the trifluoromethyl group.
Uniqueness: 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile intermediate for various synthetic applications and enhance its potential biological activity.
Eigenschaften
Molekularformel |
C9H9BrF3N |
|---|---|
Molekulargewicht |
268.07 g/mol |
IUPAC-Name |
[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3H,4,14H2,1H3 |
InChI-Schlüssel |
JDHRFOBURHGEOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






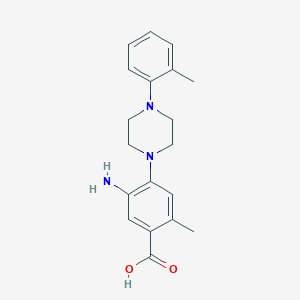
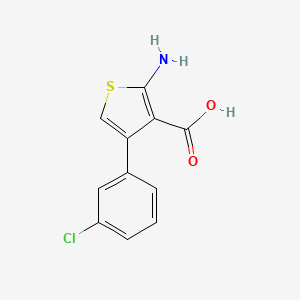
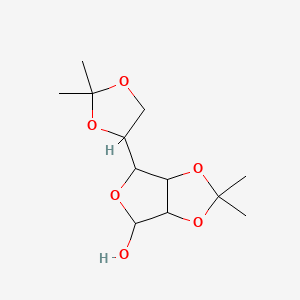

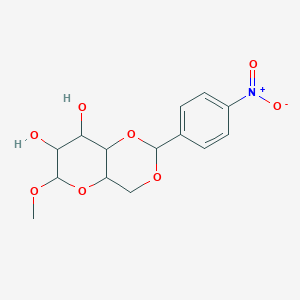
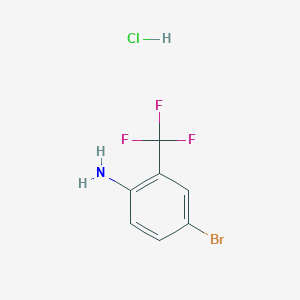
![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
